3-(3-Bromo-4-fluorophenyl)-2-oxopropanoic acid
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Overview
Description
3-(3-Bromo-4-fluorophenyl)-2-oxopropanoic acid is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of a bromine atom and a fluorine atom attached to a phenyl ring, along with a ketone group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of 3-bromo-4-fluorophenylboronic acid as a starting material . The reaction conditions often include the use of a palladium catalyst and a base in an organic solvent.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and fluorination reactions under controlled conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures are crucial due to the hazardous nature of bromine and fluorine reagents.
Chemical Reactions Analysis
Types of Reactions
3-(3-Bromo-4-fluorophenyl)-2-oxopropanoic acid can undergo various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of this compound derivatives with additional carboxylic acid groups.
Reduction: Formation of 3-(3-Bromo-4-fluorophenyl)-2-hydroxypropanoic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(3-Bromo-4-fluorophenyl)-2-oxopropanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(3-Bromo-4-fluorophenyl)-2-oxopropanoic acid involves its interaction with specific molecular targets. The bromine and fluorine atoms can enhance the compound’s binding affinity to certain enzymes and receptors. The ketone and carboxylic acid groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-4-fluorophenylboronic acid
- 3-Bromo-4-fluorophenylacetic acid
- 3-Bromo-4-fluorophenylhydrazine hydrochloride
Uniqueness
3-(3-Bromo-4-fluorophenyl)-2-oxopropanoic acid is unique due to the presence of both bromine and fluorine atoms on the phenyl ring, along with a ketone and carboxylic acid group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C9H6BrFO3 |
---|---|
Molecular Weight |
261.04 g/mol |
IUPAC Name |
3-(3-bromo-4-fluorophenyl)-2-oxopropanoic acid |
InChI |
InChI=1S/C9H6BrFO3/c10-6-3-5(1-2-7(6)11)4-8(12)9(13)14/h1-3H,4H2,(H,13,14) |
InChI Key |
ZEXGNTALMVTAPZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CC(=O)C(=O)O)Br)F |
Origin of Product |
United States |
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